3-(propan-2-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Beschreibung
This compound features a tetrahydroquinazoline-2,4-dione core substituted with an isopropyl group and a 1,2,4-oxadiazole moiety bearing a 3-(trifluoromethyl)phenyl group. The quinazoline-dione scaffold is known for its pharmacological relevance, including kinase inhibition and antimicrobial activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to hydrogen-bonding interactions in biological targets .
Eigenschaften
IUPAC Name |
3-propan-2-yl-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3/c1-12(2)28-19(29)15-8-3-4-9-16(15)27(20(28)30)11-17-25-18(26-31-17)13-6-5-7-14(10-13)21(22,23)24/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFLDMUUNGBUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under photoredox conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under photoredox conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Overview
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Oxadiazole Ring: This step often utilizes reactions between hydrazides and carboxylic acids or their derivatives.
- Attachment of the Trifluoromethyl Group: This can be accomplished using trifluoromethylating agents under specific reaction conditions.
Medicinal Chemistry
The compound serves as a scaffold for developing new pharmaceuticals. Its structure can be modified to target specific enzymes or receptors involved in various diseases. For instance:
- Anticancer Activity: The incorporation of oxadiazole rings has been linked to enhanced anticancer properties. Compounds with similar structures have shown promising results against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .
Materials Science
Due to its unique electronic and optical properties, this compound may find applications in the development of novel materials. Its fluorinated nature contributes to increased stability and reactivity, making it suitable for:
- Organic Electronics: The trifluoromethyl group enhances the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis
This compound can act as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical transformations allows researchers to create derivatives with tailored properties for specific applications.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Scaffold Comparison
a. Tetrahydroquinazoline-2,4-dione Derivatives
Compounds like 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one () share the tetrahydroquinazoline-dione core. These derivatives exhibit anti-tubercular activity, with MIC values ranging from 0.8–12.5 µg/mL against Mycobacterium tuberculosis . The thiophene and thiazole substituents enhance membrane permeability, a feature that may be mirrored in the target compound’s trifluoromethylphenyl-oxadiazole group.
b. Oxadiazole-Containing Analogues The 1,2,4-oxadiazole ring in the target compound is structurally analogous to compounds in (e.g., 9a–9e), which incorporate triazole-thiazole-acetamide moieties. These compounds demonstrated moderate to strong binding affinities (docking scores: −8.2 to −9.4 kcal/mol) against bacterial enzymes like dihydrofolate reductase . The trifluoromethyl group in the target compound may further improve target selectivity compared to non-fluorinated analogs.
Functional Group Impact
a. Trifluoromethylphenyl Group
The 3-(trifluoromethyl)phenyl substituent is a key differentiator. Similar groups in 3-(3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one () enhance resistance to oxidative metabolism, increasing half-life in vivo . This substituent may also influence the target compound’s binding to hydrophobic enzyme pockets.
b. Isopropyl Substituent
The isopropyl group on the quinazoline-dione core may sterically hinder interactions with off-target proteins, a feature observed in alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates (), where bulky groups reduced cytotoxicity .
Biologische Aktivität
The compound 3-(propan-2-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinazoline core and a trifluoromethyl-substituted phenyl group linked through an oxadiazole moiety. This unique combination of functional groups contributes to its biological profile.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring is known to interact with various enzymes involved in cancer progression and inflammation. For instance, derivatives containing oxadiazole have shown inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Antioxidant Activity : Compounds with similar structural features have demonstrated significant antioxidant properties, which can mitigate oxidative stress in cells and contribute to their therapeutic effects .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances its antiproliferative activity .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines:
These results indicate promising anticancer activity comparable to established chemotherapeutics like doxorubicin.
Anticonvulsant Activity
In addition to its anticancer properties, the compound has been assessed for anticonvulsant activity. A study reported that analogs of oxadiazole derivatives exhibited significant protection against seizures in animal models . Further investigations are needed to establish the exact mechanism through which this compound exerts its anticonvulsant effects.
Case Studies
- Case Study on Antitumor Efficacy : A recent study focused on the efficacy of related oxadiazole derivatives showed that compounds with trifluoromethyl substitutions had enhanced cytotoxicity against MCF-7 cells, leading to increased apoptosis as evidenced by elevated caspase-3 levels . This suggests that modifications in the molecular structure can significantly affect biological outcomes.
- Antioxidant Potential : Another investigation highlighted the antioxidant capacity of similar compounds, demonstrating their ability to scavenge free radicals effectively. This property may contribute to their overall therapeutic potential in treating diseases associated with oxidative stress .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound combines a tetrahydroquinazoline-2,4-dione core with a 1,2,4-oxadiazole ring substituted by a trifluoromethylphenyl group. The oxadiazole moiety is known for metabolic stability and π-π stacking interactions, while the trifluoromethyl group enhances lipophilicity and bioavailability. The tetrahydroquinazoline scaffold may contribute to hydrogen bonding via its carbonyl groups .
Q. Which spectroscopic methods are most effective for confirming the compound’s structure?
- NMR spectroscopy : Use - and -NMR to verify substituent positions and hydrogen bonding patterns (e.g., quinazoline-dione carbonyl signals at ~170 ppm) .
- IR spectroscopy : Identify characteristic stretches (e.g., C=O at ~1650–1750 cm, C-F at ~1100–1200 cm) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns, particularly for the trifluoromethyl group (e.g., [M+H] peaks) .
Q. What solvents and conditions are recommended for solubility testing?
Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays and non-polar solvents (e.g., chloroform) for crystallography. Include pH stability studies (pH 2–10) to assess hydrolytic stability of the oxadiazole and quinazoline rings .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Stepwise synthesis : Prioritize cyclocondensation of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux in anhydrous THF or DCM .
- Catalyst screening : Test Pd-catalyzed cross-coupling for introducing the trifluoromethylphenyl group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). Focus on the oxadiazole’s π-stacking and quinazoline’s hydrogen bonding .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with activity against cancer cell lines .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Variation of substituents : Synthesize analogs with halogens (Cl, Br) or methoxy groups on the phenyl ring to assess electronic effects .
- Biological assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC), and selectivity (kinase profiling) .
- Data analysis : Use ANOVA to compare activity across analogs, highlighting the trifluoromethyl group’s role in potency .
Q. What experimental strategies resolve contradictions in reported solubility or stability data?
- Reproducibility protocols : Standardize solvent preparation (e.g., degassed DMSO) and temperature control (±0.1°C) .
- Advanced analytics : Employ HPLC-PDA to detect degradation products under stress conditions (heat, light) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Cyclocondensation solvent | Anhydrous THF | |
| Reaction temperature | 80°C (reflux) | |
| Catalyst | Pd(PPh) |
Q. Table 2. Computational Binding Affinities
| Target Enzyme | Predicted ΔG (kcal/mol) | Method |
|---|---|---|
| EGFR Kinase | -9.2 | AutoDock |
| PARP-1 | -8.7 | Schrödinger |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
